2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-(2-bromophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. Key structural attributes include:
- Dihydropyridazinone core: Known for pharmacological relevance due to hydrogen-bonding capacity and planar geometry.
- Ortho-bromophenyl-substituted oxadiazole: The 1,2,4-oxadiazole ring enhances metabolic stability, while the 2-bromophenyl group introduces steric and electronic effects distinct from para-substituted analogs.
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O4/c1-28-17-9-7-13(11-18(17)29-2)16-8-10-20(27)26(24-16)12-19-23-21(25-30-19)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGDLOETCPPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a dihydropyridazinone core linked to a bromophenyl oxadiazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 445.32 g/mol |
| CAS Number | 1358304-85-4 |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and dihydropyridazinone structures facilitate binding through hydrogen bonding and hydrophobic interactions. Such interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains . The presence of the bromophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, studies involving different cell lines (e.g., L929 fibroblasts) revealed that certain derivatives did not exhibit significant cytotoxic effects at low concentrations but showed increased viability at moderate doses . A summary of cytotoxicity findings is presented in Table 1.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 92 |
| Compound B | 200 | 68 |
| Compound C | 50 | 114 |
Anticancer Potential
The anticancer properties of similar compounds have been investigated extensively. For instance, derivatives containing oxadiazole moieties have demonstrated activity against various cancer cell lines with IC50 values ranging from 27.3 µM to over 100 µM for different formulations . This suggests potential for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that the synthesized compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In vitro studies on L929 cells showed that while some derivatives increased cell viability at specific concentrations, others induced cytotoxic effects at higher doses. This highlights the importance of dose optimization in therapeutic applications .
Comparison with Similar Compounds
Core Heterocyclic Structures
The target compound’s dihydropyridazinone core distinguishes it from analogs with alternative heterocycles (Table 1):
- Pyrimidine-2,4,6-tri-one (): Exhibits a fused tri-oxo pyrimidine system, offering distinct hydrogen-bonding patterns.
- Triazinoindole-pyrazole (): Combines a triazine and indole scaffold, enabling diverse electronic interactions.
- Tetrahydroimidazo[1,2-a]pyridine (): Features a bicyclic system with ester substituents, influencing solubility.
- Pyrazolone (): A smaller five-membered ring with keto-enol tautomerism, altering reactivity.
- Pyridinone-oxadiazole (): Shares the oxadiazole moiety but pairs it with a pyridinone core instead of dihydropyridazinone.
Table 1. Core Structure Comparison
Substituent Variations
Bromophenyl Groups:
- Target Compound : 2-Bromophenyl (ortho-substitution) on oxadiazole introduces steric hindrance and electronic effects distinct from para-substituted analogs.
- : All feature 4-bromophenyl (para-substitution), which enhances symmetry and may improve crystallinity .
Methoxyphenyl Groups:
- : 2,5-Dimethoxyphenyl on pyrimidine-tri-one alters electronic distribution .
- : 4-Methoxyphenyl in acetamide derivatives modifies solubility .
Table 2. Substituent Comparison
Analytical and Spectroscopic Data
- : Reports 1H/13C NMR (DMSO-d6), IR (KBr), and HRMS (550.0816 [M+H]+) for imidazo-pyridine .
- : LC/MS data (1.43 min retention time, m/z 301–305) confirms pyrazolone synthesis .
- : Lists synonyms and registry numbers for oxadiazole derivatives, aiding structural cross-referencing .
Table 3. Analytical Data Comparison
| Compound (Source) | Key Analytical Data | Reference |
|---|---|---|
| Target Compound | Not available in evidence | N/A |
| HRMS: 550.0816 [M+H]+ | ||
| LC/MS: m/z 301–305 [M+H]+ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
